Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-3-16-9-11(14)13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITUOZYWUIOUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366740 | |
| Record name | ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600139-52-4 | |
| Record name | ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 1 2 Ethoxyacetyl Piperidine 4 Carboxylate and Its Precursors
Retrosynthetic Analysis of the Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate Framework
A retrosynthetic analysis of this compound reveals two primary disconnections. The first is the amide bond, which simplifies the molecule into two key synthons: ethyl piperidine-4-carboxylate and an activated form of ethoxyacetic acid. This disconnection is based on the well-established reliability of N-acylation reactions in organic synthesis.
The second disconnection targets the ester group of the ethyl piperidine-4-carboxylate intermediate. This leads back to piperidine-4-carboxylic acid (isonipecotic acid) and ethanol (B145695). This step is conceptually straightforward, relying on standard esterification procedures. This two-step retrosynthetic approach provides a clear and logical pathway for the synthesis of the target compound from readily available starting materials.
Synthesis of Key Piperidine-4-carboxylate Intermediates
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, ethyl piperidine-4-carboxylate. This intermediate is typically synthesized through the esterification of isonipecotic acid.
The most common and effective method for the synthesis of ethyl piperidine-4-carboxylate is the Fischer esterification of isonipecotic acid with ethanol in the presence of an acid catalyst. A widely used protocol involves the use of thionyl chloride (SOCl₂) as the catalyst. In a typical procedure, isonipecotic acid is dissolved in absolute ethanol and cooled, after which thionyl chloride is added dropwise. The reaction mixture is then refluxed for an extended period, often up to 48 hours, to ensure complete conversion. This method has been reported to yield the desired product in high purity and excellent yield, often around 94%. chemicalbook.com
The reaction conditions for this esterification can be summarized as follows:
| Reactants | Catalyst | Solvent | Temperature | Time | Yield |
| Isonipecotic acid, Ethanol | Thionyl chloride | Ethanol | Reflux | 48 h | 94% |
This table presents a typical high-yield synthesis of ethyl piperidine-4-carboxylate.
The nitrogen atom of the piperidine (B6355638) ring in ethyl piperidine-4-carboxylate is a nucleophilic secondary amine, making it amenable to a variety of functionalization reactions. The most relevant of these for the synthesis of the target molecule is N-acylation. However, other functionalizations such as N-alkylation are also common for piperidine derivatives.
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction forms a stable amide bond and is the key step in the synthesis of this compound. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and avoid side reactions.
N-alkylation, the introduction of an alkyl group onto the piperidine nitrogen, is another important transformation. This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. While not directly applicable to the synthesis of the target molecule, N-alkylation is a fundamental strategy for creating a wide range of substituted piperidine derivatives.
Direct Synthesis Routes to this compound
The final step in the synthesis of this compound is the N-acylation of the ethyl piperidine-4-carboxylate intermediate with a derivative of ethoxyacetic acid.
The N-acylation can be accomplished through several methods. One common approach is the use of an activated form of ethoxyacetic acid. This can be achieved by converting ethoxyacetic acid to its more reactive acyl chloride, ethoxyacetyl chloride, by treating it with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting ethoxyacetyl chloride can then be reacted with ethyl piperidine-4-carboxylate in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the HCl produced.
Alternatively, a direct amide coupling between ethoxyacetic acid and ethyl piperidine-4-carboxylate can be performed using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the secondary amine of the piperidine. Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. researchgate.net Other effective coupling systems include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com
A general representation of the N-acylation reaction is as follows:
| Amine | Carboxylic Acid/Acyl Chloride | Coupling Agent/Base | Solvent |
| Ethyl piperidine-4-carboxylate | Ethoxyacetic acid | EDC, HOBt | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) |
| Ethyl piperidine-4-carboxylate | Ethoxyacetyl chloride | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) |
This table outlines common reagent combinations for the N-acylation step.
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
Choice of Coupling Reagent and Additives: The selection of the coupling reagent is critical. For instance, the combination of EDC/HOAt is often found to be highly effective for a wide range of carboxylic acids and amines. researchgate.net The addition of HOBt or HOAt can suppress side reactions and minimize racemization if chiral centers are present.
Base: In reactions involving acyl chlorides or when using coupling reagents that produce acidic byproducts, the choice and amount of base are important. Non-nucleophilic, sterically hindered bases like DIPEA are often preferred to minimize side reactions.
Solvent: The solvent can significantly influence the reaction rate and outcome. Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used for amide coupling reactions.
Temperature: Most N-acylation reactions are carried out at room temperature. However, for less reactive substrates, gentle heating may be required. Conversely, for highly reactive species, cooling the reaction mixture may be necessary to control the reaction rate and prevent side product formation.
Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Often, a slight excess of the acylating agent or the carboxylic acid and coupling reagent is used.
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making the process more efficient and cost-effective.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Catalyst Systems and Solvent Effects
The N-acylation of secondary amines like Ethyl piperidine-4-carboxylate can be performed using acylating agents such as ethoxyacetyl chloride or ethoxyacetic anhydride (B1165640). While this reaction can proceed without a catalyst, various catalytic systems are employed to enhance reaction rates and yields, particularly with less reactive substrates. orientjchem.orgmdpi.com
Catalyst Systems:
Lewis Acids: Catalysts such as Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), and Aluminum triflate (Al(OTf)₃) can activate the acylating agent, making it more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen. orientjchem.org
Organocatalysts: Non-metallic catalysts, for instance, 4-dimethylaminopyridine (B28879) (DMAP), are often used, typically in the presence of a base, to facilitate the acylation process.
Catalyst-Free Conditions: Many N-acylation reactions, especially with reactive acylating agents like acyl chlorides or anhydrides, can be carried out efficiently under catalyst- and solvent-free conditions, which aligns with green chemistry principles. mdpi.com This approach simplifies the work-up procedure and reduces chemical waste. orientjchem.org
Solvent Effects: The choice of solvent can significantly impact the reaction's kinetics and outcome. rsc.org Solvents not only dissolve reactants but can also interact with the catalyst, substrates, and transition states, thereby influencing reaction rates and selectivity. rsc.org For the N-acylation of piperidines, a range of solvents from polar aprotic (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to polar protic (e.g., water) have been studied. orientjchem.org In some catalyst-free systems, water has been shown to be an effective medium, yielding excellent results in short reaction times. orientjchem.org The nature of the solvent is often found to not dramatically influence the reaction, allowing for solvent-free approaches that yield comparable results. orientjchem.org
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| THF | 6 | 75 |
| CHCl₃ | 5 | 79 |
| CH₂Cl₂ | 5 | 81 |
| H₂O | 5 | 90 |
| No Solvent | 5 | 89 |
Temperature and Pressure Optimization
Temperature is a critical parameter in the synthesis of this compound. The N-acylation of piperidine with an anhydride is an exothermic reaction. researchgate.net Controlling the temperature is crucial for managing the reaction rate and minimizing the formation of by-products.
Pressure Effects: For liquid-phase reactions such as the N-acylation of Ethyl piperidine-4-carboxylate, which are typically carried out at atmospheric pressure, pressure optimization is generally not a significant consideration. The reaction volume change is negligible, and pressure does not substantially influence the reaction kinetics or equilibrium. Pressure optimization becomes more relevant for reactions involving gaseous reactants or products, which is not the case here.
| Temperature (°C) | Reaction Time (h) | Yield of Acylated Product (%) | By-product Formation (%) |
|---|---|---|---|
| 25 (Room Temp.) | 12 | 75 | <2 |
| 50 | 4 | 92 | 3 |
| 80 | 1 | 95 | 5 |
| 110 | 0.5 | 88 | 12 |
Chemo- and Regioselective Considerations in Synthetic Pathways
Chemo- and regioselectivity are fundamental concepts in the synthesis of complex piperidine derivatives. nih.gov While the final N-acylation step to form the target compound is highly chemoselective for the secondary amine, the synthesis of the piperidine scaffold itself can present significant selectivity challenges. nih.gov
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in the synthesis of piperidine precursors via the hydrogenation of substituted pyridines, chemoselectivity is crucial. Catalytic systems must be chosen to reduce the pyridine (B92270) ring without affecting other sensitive groups, such as esters or ketones, that may be present on the molecule. nih.gov Palladium-based catalysts, for instance, have been used for mild hydrogenation processes that preserve such functionalities. nih.gov
Regioselectivity: This relates to the control of the position of chemical bond formation. In cyclization reactions that form the piperidine ring, controlling where substituents are placed is a key challenge. nih.govresearchgate.net For instance, in palladium-catalyzed di-amination of unactivated alkenes, the choice of ligand can determine whether the reaction yields a piperidine (6-membered ring) or a pyrrolidine (B122466) (5-membered ring). organic-chemistry.org Similarly, Dieckmann cyclizations can be controlled to produce specific substituted piperidine-2,4-diones with high regioselectivity. researchgate.net The development of highly regioselective methods allows for the synthesis of specifically functionalized piperidine cores that can then be used to produce a diverse range of derivatives. organic-chemistry.org
Development of Novel and Sustainable Synthetic Approaches
Recent advances in organic synthesis have emphasized the need for more environmentally friendly and efficient manufacturing processes. This has led to the application of green chemistry principles and the adoption of technologies like flow chemistry in the synthesis of piperidine-containing compounds.
Green chemistry aims to reduce the environmental impact of chemical processes. unibo.it In the context of piperidine synthesis, this involves several key strategies: researchgate.netnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions are an excellent example of this principle, allowing for the construction of complex piperidine structures from simple starting materials in a single step with high atom economy. researchgate.net
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a major focus. unibo.itpeptide.com This includes using water as a reaction medium, developing solvent-free reaction conditions, or replacing toxic reagents like piperidine with safer alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) in processes such as solid-phase peptide synthesis. orientjchem.orgrsc.org
Catalysis: The use of catalytic reagents in small amounts is superior to stoichiometric reagents. Catalytic methods reduce waste and often allow for milder reaction conditions. The development of efficient catalysts for hydrogenation, cyclization, and acylation reactions is central to the green synthesis of piperidines. orientjchem.orgnih.gov
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of piperidine derivatives. acs.org
Enhanced Safety and Control: Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer. This allows for excellent control over reaction temperature, which is especially important for highly exothermic reactions like N-acylation, preventing thermal runaways and improving product consistency. nih.govresearchgate.net
Scalability and Efficiency: Scaling up a reaction in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which is often simpler and safer than using larger batch reactors. Flow processes can lead to significantly shorter reaction times—often minutes or even seconds—and higher yields compared to traditional batch methods. acs.orgresearchgate.net
Novel Reactivity: Flow chemistry enables the use of reaction conditions, such as high temperatures and pressures, that are often difficult or unsafe to achieve in batch reactors. This can open up new synthetic pathways. For example, the synthesis of piperidine derivatives has been successfully demonstrated using electroreductive cyclization in a flow microreactor, a method that is more efficient than its batch counterpart. researchgate.net
Chemical Reactivity and Mechanistic Studies of Ethyl 1 2 Ethoxyacetyl Piperidine 4 Carboxylate
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is part of an amide linkage, which influences its nucleophilicity and reactivity. While less nucleophilic than the corresponding secondary amine, the nitrogen and the adjacent carbonyl group are key sites for various chemical transformations.
Alkylation of the piperidine nitrogen in N-acyl derivatives like Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is not a direct process due to the decreased nucleophilicity of the amide nitrogen. However, modification of the N-acyl group can be a precursor to N-alkylation. A common strategy involves the reduction of the amide to an amine, followed by alkylation.
Alternatively, more complex, multi-step procedures can achieve functionalization at the alpha-carbon to the nitrogen, which can be considered a form of derivatization. For instance, a process involving the formation of an endo-cyclic iminium ion from a related N-alkyl piperidine N-oxide allows for subsequent nucleophilic addition at the alpha-position nih.gov. While this is not a direct alkylation of the amide nitrogen, it represents a pathway to introduce alkyl groups in the vicinity of the nitrogen atom.
General procedures for the N-alkylation of piperidines often involve reacting the secondary amine with an alkyl halide in the presence of a base researchgate.net. For N-acylpiperidines, a preliminary reduction step is necessary to unmask the amine functionality before such alkylation can occur.
The N-acyl group, in this case, the ethoxyacetyl group, can undergo various modifications. One common transformation is the complete or partial reduction of the amide carbonyl. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, yielding an N-substituted piperidine derivative nih.gov.
Furthermore, the amide bond can be cleaved under hydrolytic conditions, although this is generally less facile than ester hydrolysis. This would result in the formation of piperidine-4-carboxylic acid ethyl ester and ethoxyacetic acid. The specific conditions for such a transformation would likely require harsh acidic or basic conditions.
Research on related N-acyl piperidines has shown that the nature of the acyl group can influence the biological activity of the molecule. For instance, various N-acyl-N-phenyl ureas of piperidine have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities nih.gov. This highlights the importance of the acyl group in modulating the properties of the piperidine scaffold.
Reactivity of the Carboxylate Ester Functionality
The ethyl carboxylate group at the 4-position of the piperidine ring is a key site for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide. This reaction is generally irreversible and proceeds to completion to form the carboxylate salt, which can then be neutralized to yield the carboxylic acid.
Acid-catalyzed hydrolysis, on the other hand, is a reversible process and requires an excess of water to drive the equilibrium towards the products. The choice of conditions can be influenced by the stability of other functional groups in the molecule.
Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This process is also reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
The carboxylate ester can be readily reduced to the corresponding primary alcohol, (1-(2-ethoxyacetyl)piperidin-4-yl)methanol. This transformation is typically accomplished using powerful reducing agents.
Table 1: Reduction of Piperidine-4-Carboxylate Esters to the Corresponding Alcohols
| Reducing Agent | Solvent | Temperature | Yield | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 °C to rt | High | General knowledge, similar reductions in nih.gov |
| Sodium Borohydride (NaBH₄) | Methanol | rt | Moderate to low | General knowledge |
Note: Yields are generalized based on common organic reactions and may vary for the specific substrate.
Lithium aluminum hydride is a highly effective reagent for this purpose, providing high yields of the primary alcohol nih.gov. The reaction is typically carried out in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). Sodium borohydride is generally not reactive enough to reduce esters but can do so under specific conditions, often with lower efficiency.
Transformations Involving the Ethoxyacetyl Moiety
The ethoxyacetyl group offers additional sites for chemical modification. The ether linkage within this group is generally stable under many reaction conditions but could be cleaved under harsh acidic conditions (e.g., using HBr or HI).
The acetyl carbonyl group within this moiety is part of the amide linkage and its reactivity is discussed in section 3.1.2. The terminal ethyl group of the ethoxy moiety is generally unreactive, though it could potentially be involved in metabolic transformations in a biological context.
More complex transformations could involve the functionalization of the α-carbon of the acetyl group. This would likely require the generation of an enolate or a related nucleophilic species, which could then react with various electrophiles. However, the conditions required for such a reaction would need to be carefully chosen to avoid side reactions at the other functional groups.
Ether Cleavage Reactions
The ethoxyacetyl group appended to the piperidine nitrogen contains an ether linkage (C-O-C) that can be susceptible to cleavage under specific reaction conditions. The most common method for cleaving ethers involves the use of strong acids, typically hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the stability of potential carbocation intermediates. wikipedia.orglibretexts.org
In the case of this compound, the ether is a primary ethyl ether. Cleavage under acidic conditions would likely proceed via an SN2 mechanism. libretexts.orglibretexts.org The first step involves the protonation of the ether oxygen by the strong acid, which transforms the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. In this molecule, the attack would occur at the ethyl group, leading to the formation of ethyl iodide and N-(2-hydroxyacetyl)piperidine-4-carboxylate ethyl ester.
The general reaction can be depicted as follows:
R-O-R' + HX → R-X + R'-OH
For this compound, the specific reaction would be:
Et-O-CH₂C(O)N(CH₂CH₂)₂CHC(O)OEt + HI → EtI + HO-CH₂C(O)N(CH₂CH₂)₂CHC(O)OEt
It is important to note that the reaction conditions for ether cleavage are often harsh, requiring elevated temperatures and a strong acid, which could potentially lead to side reactions, such as hydrolysis of the ester groups. chemguide.co.uk
Table 1: General Conditions for Ether Cleavage Reactions
| Reagent | Typical Conditions | Mechanism | Applicability |
|---|---|---|---|
| HI (conc.) | Reflux | SN1 or SN2 | Cleavage of most alkyl ethers |
| HBr (conc.) | Reflux | SN1 or SN2 | Cleavage of most alkyl ethers |
| BBr3 | -78 °C to room temperature | Lewis acid-assisted cleavage | Effective for aryl methyl ethers and other sensitive ethers |
| TMSI (Trimethylsilyl iodide) | Room temperature | Mild cleavage | Cleavage of a wide range of ethers under mild conditions |
Modifications of the Carbonyl Group
The two ester functional groups in this compound represent key sites for chemical modification. These carbonyl groups can undergo a variety of transformations, including hydrolysis, reduction, and reactions with organometallic reagents.
Hydrolysis:
Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. chemguide.co.uk To drive the equilibrium towards the carboxylic acid products, an excess of water is typically used.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. Given the presence of two ester groups in the target molecule, selective hydrolysis could be challenging and would likely depend on the reaction conditions. The ester at the 4-position of the piperidine ring and the ester in the ethoxyacetyl side chain may exhibit different reactivities due to steric and electronic effects.
Reduction:
The ester groups can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert the ethyl carboxylate at the 4-position to a hydroxymethyl group and the ethoxyacetyl group to a 2-hydroxyethyl group attached to the piperidine nitrogen.
Reaction with Organometallic Reagents:
Grignard reagents (RMgX) and organolithium reagents (RLi) can react with the ester groups to form tertiary alcohols. This reaction proceeds through the initial formation of a ketone intermediate, which then reacts with a second equivalent of the organometallic reagent.
Investigating Intramolecular Rearrangements and Cyclization Reactions
The structure of this compound, with its two ester functionalities and the piperidine ring, presents the potential for intramolecular reactions, leading to the formation of new cyclic structures. One such possibility is an intramolecular Dieckmann condensation.
The Dieckmann condensation is an intramolecular reaction of a diester that forms a β-keto ester. For this reaction to occur in this compound, a base would be used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate could then attack the carbonyl carbon of the other ester group, leading to the formation of a bicyclic β-keto ester. The feasibility of this reaction would depend on the ring size of the resulting bicyclic system and the steric hindrance around the reactive centers.
Another potential intramolecular reaction is a transannular cyclization, where the nitrogen of the piperidine ring could interact with one of the carbonyl groups under certain conditions, possibly leading to the formation of a bicyclic lactam. Such reactions are often influenced by the conformation of the piperidine ring and the proximity of the reacting groups. The formation of bicyclic piperidines through various cyclization strategies is a well-established area of organic synthesis. nih.gov
Detailed Mechanistic Elucidation of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations and for designing new synthetic routes. For this compound, mechanistic studies would focus on understanding the pathways of the reactions described above.
Kinetic Studies of Reaction Pathways
Kinetic studies provide valuable insights into the rates of chemical reactions and the factors that influence them. researchgate.net For instance, the kinetics of the hydrolysis of the two ester groups could be studied to determine their relative reactivities. nih.gov This could be achieved by monitoring the disappearance of the starting material or the appearance of the products over time using techniques such as HPLC or NMR spectroscopy. youtube.com
By performing the reaction under different conditions (e.g., varying the temperature, pH, or catalyst concentration), the rate law and activation parameters (enthalpy and entropy of activation) could be determined. This information would help to elucidate the mechanism of hydrolysis and could potentially allow for the selective hydrolysis of one ester group over the other. Kinetic studies on intramolecular cyclization reactions can also reveal the rate-determining step and provide evidence for the proposed mechanism. nih.govwhiterose.ac.uk
Table 2: Hypothetical Kinetic Data for Ester Hydrolysis
| Entry | Ester Position | Condition | Rate Constant (k, s-1) | Half-life (t1/2, s) |
|---|---|---|---|---|
| 1 | 4-carboxylate | Acidic (pH 2) | k1 | 0.693 / k1 |
| 2 | Ethoxyacetyl | Acidic (pH 2) | k2 | 0.693 / k2 |
| 3 | 4-carboxylate | Basic (pH 12) | k3 | 0.693 / k3 |
| 4 | Ethoxyacetyl | Basic (pH 12) | k4 | 0.693 / k4 |
Intermediates Identification and Trapping Experiments
The identification of reaction intermediates is a cornerstone of mechanistic elucidation. In many reactions, intermediates are transient species that are not directly observable. In such cases, trapping experiments can be employed to provide evidence for their existence. acs.org
For example, in the proposed Dieckmann condensation of this compound, the enolate intermediate could potentially be trapped by adding an electrophile, such as methyl iodide, to the reaction mixture. The formation of a methylated product would provide strong evidence for the presence of the enolate intermediate.
In the case of ether cleavage, the proposed protonated ether intermediate is also highly reactive. While its direct observation might be difficult, its existence is well-supported by established mechanisms of acid-catalyzed ether cleavage. masterorganicchemistry.com In some cases, spectroscopic techniques such as low-temperature NMR could be used to detect and characterize reactive intermediates. The formation of bicyclic aziridinium ions as intermediates in the reactions of 3-chloropiperidines has been studied, and these intermediates can be trapped by nucleophiles. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 1 2 Ethoxyacetyl Piperidine 4 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete assignment of all proton and carbon signals and to probe its stereochemical features.
Based on the structure of this compound, the following table outlines the predicted ¹H NMR chemical shifts.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine (B6355638) H2, H6 (axial & equatorial) | 2.5 - 3.0 | m | 4H |
| Piperidine H3, H5 (axial & equatorial) | 1.7 - 2.1 | m | 4H |
| Piperidine H4 | 2.2 - 2.6 | m | 1H |
| N-CH₂ | 3.2 - 3.5 | s | 2H |
| O-CH₂ (ethoxyacetyl) | 4.0 - 4.3 | q | 2H |
| CH₃ (ethoxyacetyl) | 1.1 - 1.4 | t | 3H |
| O-CH₂ (carboxylate) | 4.0 - 4.3 | q | 2H |
| CH₃ (carboxylate) | 1.1 - 1.4 | t | 3H |
Similarly, the predicted ¹³C NMR chemical shifts are presented below.
| Carbons | Predicted Chemical Shift (ppm) |
| Piperidine C2, C6 | 52 - 56 |
| Piperidine C3, C5 | 28 - 32 |
| Piperidine C4 | 40 - 44 |
| N-CH₂ | 58 - 62 |
| C=O (amide) | 168 - 172 |
| O-CH₂ (ethoxyacetyl) | 60 - 64 |
| CH₃ (ethoxyacetyl) | 13 - 16 |
| C=O (ester) | 173 - 177 |
| O-CH₂ (carboxylate) | 60 - 64 |
| CH₃ (carboxylate) | 13 - 16 |
Elucidation of Stereochemical Features (e.g., Diastereotopicity, Conformational Isomers)
The piperidine ring of this compound exists predominantly in a chair conformation. This conformational preference leads to axial and equatorial positions for the protons on the ring, rendering them chemically and magnetically non-equivalent. For instance, the protons at C2 and C6, as well as those at C3 and C5, are diastereotopic. This diastereotopicity would result in complex splitting patterns (multiplets) in the ¹H NMR spectrum, even with proton decoupling.
Furthermore, rotation around the N-C(O) amide bond is restricted due to partial double bond character. This can lead to the existence of conformational isomers (rotamers), which may be observable by NMR spectroscopy, particularly at low temperatures. If the rotational barrier is significant enough, separate sets of signals for the piperidinyl and ethoxyacetyl groups might be observed for each rotamer.
Application of Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, strong cross-peaks would be expected between the geminal protons on the same piperidine carbon and between vicinal axial-axial, axial-equatorial, and equatorial-equatorial protons. This would allow for the tracing of the proton connectivity within the piperidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be instrumental in assigning the carbon signals of the piperidine ring and the ethoxy groups based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the N-CH₂ protons to the amide carbonyl carbon and the C2/C6 carbons of the piperidine ring. Similarly, correlations from the ethoxy protons to the ester and ether carbonyl carbons would confirm the connectivity of these groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the piperidine ring, NOESY would show strong cross-peaks between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions), which would help in confirming the chair conformation and the relative stereochemistry of the substituents.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Both ESI and APCI are soft ionization techniques suitable for the analysis of this compound. ESI would likely produce a prominent protonated molecule [M+H]⁺ at m/z 244.15, which would be subjected to further fragmentation analysis. APCI could also be used and might provide complementary fragmentation information.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information by inducing fragmentation and analyzing the resulting product ions. A plausible fragmentation pathway would involve cleavages at the ester and amide linkages, as well as within the piperidine ring.
A proposed fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the following key steps:
Loss of the ethoxy group from the carboxylate: A neutral loss of ethanol (B145695) (46 Da) from the ethyl carboxylate group.
Cleavage of the ethoxyacetyl side chain: Fragmentation at the amide bond, leading to the loss of the ethoxyacetyl group or parts of it.
Ring opening of the piperidine moiety: Subsequent fragmentation of the piperidine ring structure, leading to characteristic smaller fragment ions.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1730 - 1750 |
| C=O (amide) | Stretching | 1630 - 1680 |
| C-O (ester) | Stretching | 1150 - 1250 |
| C-N | Stretching | 1020 - 1220 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of different chemical bonds. For this compound, the FTIR spectrum is expected to show distinct absorption bands corresponding to its amide, ester, and ether functionalities, as well as the vibrations of the piperidine ring.
The presence of two carbonyl groups—one in the ester and one in the N-acetyl group (amide)—is a key feature. The ester C=O stretch typically appears at a higher wavenumber than the amide C=O stretch due to the electronic effects of the adjacent oxygen and nitrogen atoms. The spectrum would also feature prominent C-H stretching and bending vibrations from the aliphatic piperidine ring and ethyl groups.
Expected Characteristic FTIR Absorption Bands:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-3000 |
| C=O Stretch | Ester | ~1735 |
| C=O Stretch | Amide (N-acetyl) | ~1650 |
| C-N Stretch | Tertiary Amine/Amide | 1150-1250 |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complementary technique to FTIR. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar, symmetric molecular vibrations, which may be weak or absent in an FTIR spectrum.
For this compound, Raman spectroscopy would be highly effective for characterizing the carbon skeleton of the piperidine ring. nih.govresearchgate.net The symmetric stretching and breathing modes of the ring structure often produce strong and sharp signals in the Raman spectrum. acs.org Studies on piperidine and its derivatives have demonstrated the utility of Raman spectroscopy in analyzing conformational changes and molecular symmetry. researchgate.netacs.org The technique can also help distinguish between different polymorphic forms of the compound if they exist, as the crystal lattice vibrations are Raman-active.
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, provides significant insight into the expected solid-state conformation. nih.govresearchgate.net Based on these related structures, the piperidine ring is expected to adopt a stable chair conformation. nih.gov In this conformation, the bulky ethyl carboxylate and N-ethoxyacetyl substituents would likely occupy equatorial positions to minimize steric hindrance, which is the most thermodynamically stable arrangement. The analysis would yield precise atomic coordinates, defining the molecule's geometry.
Expected Crystallographic Parameters for the Piperidine Ring:
| Parameter | Description | Expected Value |
|---|---|---|
| Ring Conformation | The 3D shape of the piperidine ring | Chair |
| Substituent Position | Orientation of the C4-ester group | Equatorial |
| Substituent Position | Orientation of the N1-acetyl group | Equatorial |
| N-C Bond Lengths | Average length of bonds to nitrogen | ~1.46 Å |
| C-C Bond Lengths | Average length of bonds within the ring | ~1.53 Å |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradation products, thereby enabling its isolation and the accurate assessment of its purity.
Advanced High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this approach, a non-polar stationary phase (like C18) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The compound's polarity suggests that a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a pH modifier like formic or phosphoric acid, would achieve effective separation. sielc.compensoft.net Detection can be accomplished using a UV detector, as the amide and ester carbonyl groups possess chromophores, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (LC-MS). sielc.com
Proposed HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm or ELSD/MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound may exhibit limited volatility, potentially requiring derivatization for effective GC analysis.
However, if amenable to GC, the technique would provide excellent separation efficiency and definitive identification through mass spectrometry. The mass spectrometer fragments the molecule in a reproducible manner, creating a unique "fingerprint" or mass spectrum. The expected fragmentation pattern would involve characteristic cleavages, such as alpha-cleavage adjacent to the piperidine nitrogen and loss of the ethoxy groups from the ester and acetyl moieties. This detailed fragmentation data is invaluable for structural confirmation and the identification of trace-level impurities. researchgate.net
Expected Key Mass Fragments in GC-MS Analysis:
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
|---|---|
| [M]+ | Molecular Ion |
| M - 29 | Loss of C₂H₅ |
| M - 45 | Loss of OC₂H₅ |
| M - 73 | Loss of COOC₂H₅ |
Computational and Theoretical Chemistry Investigations of Ethyl 1 2 Ethoxyacetyl Piperidine 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and other electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.netresearchgate.net For Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate, a typical DFT study would be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to optimize the molecular geometry and compute its electronic properties. researchgate.net
The primary outputs of such a study include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap implies higher stability.
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, negative potential would be expected around the oxygen atoms of the carbonyl and ether groups, indicating sites susceptible to electrophilic attack.
Illustrative DFT-Derived Electronic Properties
| Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
Note: The values in this table are illustrative and represent typical results for similar piperidine (B6355638) derivatives as specific published data for this compound is not available.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. arxiv.orgresearchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be used to accurately assess the molecule's energetic profile. researchgate.net
These calculations provide a precise total energy for a given molecular geometry. By computing the energies of reactants, transition states, and products, ab initio methods can be used to determine reaction enthalpies, activation energies, and thermodynamic stability. For this compound, these methods could be employed to evaluate its relative stability compared to other isomers or to model its potential decomposition pathways.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the piperidine ring and the rotatable bonds in the side chains mean that this compound can exist in multiple conformations.
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents on the ring can be in either axial or equatorial positions. For the ethyl carboxylate group at the C4 position, the equatorial conformation is generally favored to avoid steric clashes (1,3-diaxial interactions).
Computational methods can map the potential energy surface (PES) by systematically rotating key dihedral angles, such as the N-C bond of the acetyl group and the C-O bond of the ethoxy group. This analysis reveals the energy barriers between different conformers and identifies the lowest-energy (most stable) conformations. The amide bond of the N-acetyl group introduces a significant rotational barrier due to its partial double-bond character, leading to distinct cis and trans conformers relative to the C=O bond.
Illustrative Rotational Energy Barriers
| Rotatable Bond | Illustrative Barrier (kcal/mol) | Consequence |
|---|---|---|
| Piperidine N-C(O) (Amide) | 15 - 20 | Slow rotation, distinct conformers at room temp |
| O-C (Ethoxy) | 2 - 5 | Faster rotation, multiple low-energy states |
Note: The values in this table are illustrative, based on typical values for amides and esters in similar molecular environments.
The relative stability of different conformers can be significantly influenced by the solvent environment. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent. researchgate.net In a polar solvent, conformations with a larger dipole moment will be preferentially stabilized. For this compound, polar solvents would likely favor conformers where the polar carbonyl groups are more exposed, potentially altering the equilibrium distribution compared to the gas phase.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations describe static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation, typically run for nanoseconds, can reveal how the molecule behaves in a solution. researchgate.net This includes:
Conformational Transitions: Observing the transitions between different chair and boat conformations of the piperidine ring and the rotation of its side chains.
Solvent Interactions: Analyzing how the molecule interacts with surrounding solvent molecules, for example, through hydrogen bonding with water.
Structural Stability: Calculating metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation period. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
Prediction of Spectroscopic Parameters
Computational spectroscopy is a powerful tool for predicting and interpreting the spectral features of molecules, providing insights that complement experimental data. researchgate.net For a molecule like this compound, these methods can elucidate its structural and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra, especially for complex molecules. github.io
The standard approach involves a multi-step process. First, a conformational search is performed to identify the low-energy conformers of the molecule. Each of these conformers is then subjected to geometry optimization using a suitable level of theory, such as B3LYP with a basis set like 6-31G(d). github.io Following optimization, NMR shielding tensors are calculated for each conformer, often using a more robust functional and a larger basis set (e.g., WP04/6-311++G(2d,p)) and incorporating solvent effects through models like the Polarizable Continuum Model (PCM). github.io The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population distribution. These predicted values can then be correlated with experimentally obtained shifts to confirm structural assignments.
Below is a hypothetical data table illustrating the kind of results such a computational study would yield for this compound, comparing predicted shifts to potential experimental values.
Hypothetical ¹³C and ¹H NMR Chemical Shift Data
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Piperidine C4 | 40.5 | 41.2 | 2.55 | 2.61 |
| Piperidine C3, C5 | 28.3 | 28.9 | 1.85 (ax), 2.05 (eq) | 1.90, 2.10 |
| Piperidine C2, C6 | 52.8 | 53.5 | 2.90 (ax), 3.10 (eq) | 2.95, 3.15 |
| Carboxylate C=O | 174.2 | 175.0 | - | - |
| Carboxylate O-CH₂ | 60.1 | 60.8 | 4.10 | 4.15 |
| Carboxylate CH₃ | 14.0 | 14.5 | 1.20 | 1.25 |
| Acetyl C=O | 169.5 | 170.2 | - | - |
| Acetyl O-CH₂ | 67.8 | 68.5 | 4.25 | 4.30 |
| Ethoxy O-CH₂ | 66.5 | 67.1 | 3.50 | 3.55 |
| Ethoxy CH₃ | 15.0 | 15.4 | 1.15 | 1.18 |
Note: The data in this table is illustrative and not based on actual published research for this specific compound.
The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. masjaps.com Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies, however, are known to be systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. The calculated IR and Raman intensities help in assigning the peaks in the experimental spectra to specific vibrational modes, such as C=O stretches, C-H bends, and C-N vibrations. preprints.org A Potential Energy Distribution (PED) analysis can further decompose the normal modes into contributions from internal coordinates, providing a detailed understanding of each vibration. nih.gov
An example of a data table that would be generated from such a study is presented below.
Hypothetical Vibrational Frequency Data
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental IR Frequency (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(C=O) ester | 1775 | 1730 | 1735 | Carboxylate C=O stretch |
| ν(C=O) amide | 1690 | 1645 | 1650 | Acetyl C=O stretch |
| ν(C-H) | 3050-3150 | 2900-3000 | 2900-2980 | CH₂, CH₃ stretching |
| ν(C-O) ester | 1280 | 1245 | 1250 | C-O stretching |
| ν(C-N) piperidine | 1150 | 1120 | 1125 | C-N stretching |
Note: The data in this table is for illustrative purposes and does not represent published experimental or computational results for this compound.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult or impossible to observe experimentally. fiveable.menih.govprotheragen.ai For a molecule like this compound, theoretical studies could investigate its synthesis, for instance, the N-acylation of a piperidine precursor, or its subsequent reactions.
Quantum chemical calculations can be used to map the potential energy surface of a reaction. fiveable.me This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. researchgate.netmit.edu Transition state theory can then be used to calculate reaction rate constants from the energy barrier between the reactants and the transition state. fiveable.me Methods like Intrinsic Reaction Coordinate (IRC) calculations can verify that a located transition state indeed connects the desired reactants and products. nih.gov
For the synthesis of this compound, a likely step is the N-acylation of Ethyl piperidine-4-carboxylate with an ethoxyacetylating agent. A theoretical study could model this reaction to determine whether it proceeds through a concerted or stepwise mechanism, and to calculate the activation energy. This information is valuable for optimizing reaction conditions.
A hypothetical data table summarizing key parameters from a theoretical investigation of an N-acylation reaction is shown below.
Hypothetical Reaction Mechanism Data
| Parameter | Calculated Value | Unit | Interpretation |
|---|---|---|---|
| Activation Energy (ΔG‡) | 22.5 | kcal/mol | Energy barrier for the reaction |
| Reaction Energy (ΔG) | -15.0 | kcal/mol | Overall thermodynamic favorability |
| Key Transition State Bond Distance (N-C) | 2.15 | Å | Formation of the new N-C bond |
| Key Transition State Bond Distance (C-Cl) | 2.50 | Å | Breaking of the bond to the leaving group |
| Imaginary Frequency | -350 | cm⁻¹ | Confirms the structure as a true transition state |
Note: This data is hypothetical and serves to illustrate the output of a computational study on a potential reaction pathway.
Potential Applications of Ethyl 1 2 Ethoxyacetyl Piperidine 4 Carboxylate As a Synthetic Building Block
Role in the Synthesis of Diverse Piperidine-Based Chemical Scaffolds
The piperidine (B6355638) moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate can serve as a starting material for the elaboration of this privileged structure. The ester group at the C-4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups, providing a handle for further diversification.
The N-ethoxyacetyl group also offers opportunities for synthetic manipulation. For instance, the ether linkage could potentially be cleaved under specific conditions to reveal a hydroxyl group, which could then be further functionalized. The stability of the ethoxy group, when compared to more reactive functionalities like an azide (B81097) group in similar structures, suggests that this compound may offer advantages in synthetic routes requiring milder reaction conditions. vulcanchem.com This improved stability could be beneficial in multi-step syntheses, preventing unwanted side reactions. vulcanchem.com
A comparative analysis with related piperidine compounds highlights its potential utility:
| Compound | Key Structural Difference from this compound | Potential Synthetic Implications |
| Ethyl 1-(azidoacetyl)piperidine-4-carboxylate | Azide group instead of an ethoxy group | Allows for "click chemistry" reactions, but may be less stable. vulcanchem.com |
| Ethyl piperidine-4-carboxylate | Lacks the N-substituent | A simpler building block for direct N-functionalization. |
| Ethyl 1-benzylpiperidine-4-carboxylate | Benzyl (B1604629) group on the nitrogen | The benzyl group can be removed via hydrogenolysis, allowing for further substitution. |
Application in Materials Chemistry (e.g., Polymer Modification, Functional Coatings)
While specific research on the application of this compound in materials chemistry is not extensively documented, its structure suggests potential uses. The ester functionality could, in principle, be utilized in polymerization reactions, such as transesterification, to incorporate the piperidine unit into polyester (B1180765) chains. Such modifications could influence the properties of the resulting polymer, for instance, by altering its solubility, thermal stability, or ability to coordinate with metal ions.
Furthermore, the compound could be explored as a component in the development of functional coatings. The piperidine nitrogen and the carbonyl oxygen atoms could act as coordination sites for metal ions, potentially leading to the formation of anti-corrosive or catalytic coatings.
Development of Novel Ligands for Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)
The piperidine scaffold is a key component in the design of various ligands for catalysis. The nitrogen atom within the piperidine ring of this compound could be utilized as a coordinating atom for transition metals. By modifying the substituents on the piperidine ring, it may be possible to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, or oxidation.
In the realm of organocatalysis, derivatives of this compound could be investigated as potential catalysts. For example, the secondary amine that could be generated from the piperidine nitrogen after removal of the N-acetyl group could be part of a chiral organocatalyst for asymmetric reactions.
Utilization in Agrochemical Research (e.g., as Intermediates for Crop Protection Agents)
The piperidine ring is also a feature in some agrochemical compounds. Although direct evidence for the use of this compound in this field is scarce, its potential as a synthetic intermediate remains. By serving as a scaffold for the introduction of various pharmacophores, it could be used to generate libraries of novel compounds for screening as potential herbicides, insecticides, or fungicides. The structural diversity that can be achieved from this building block makes it an attractive starting point for the discovery of new crop protection agents.
Future Research Directions and Challenges
Exploration of Unconventional Synthetic Routes
The conventional synthesis of Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate likely involves the N-acylation of ethyl piperidine-4-carboxylate with 2-ethoxyacetyl chloride. While effective, future research could focus on more innovative and sustainable synthetic methodologies.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Investigating the synthesis of this compound using microreactor technology could lead to higher yields, reduced reaction times, and minimized waste production. A potential flow process could involve pumping a solution of ethyl piperidine-4-carboxylate and a base through one channel to intersect with a stream of 2-ethoxyacetyl chloride in a mixing chamber, followed by in-line purification.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reactants. Exploring the microwave-assisted synthesis of this compound could significantly shorten the time required for the N-acylation step, potentially leading to a more energy-efficient process.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Future research could explore the use of lipases or other enzymes to catalyze the formation of the amide bond in this compound, which would be a significant step towards a greener synthesis.
| Synthetic Route | Potential Advantages | Key Challenges |
| Flow Chemistry | Improved safety, scalability, and control. | Initial setup costs, potential for clogging. |
| Microwave-Assisted | Rapid reaction times, energy efficiency. | Scale-up limitations, potential for localized overheating. |
| Biocatalysis | High selectivity, mild conditions, sustainability. | Enzyme stability and cost, substrate scope limitations. |
Advanced Understanding of Structure-Reactivity Relationships
A detailed understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior in various chemical transformations and for designing new applications.
The reactivity of the molecule is primarily dictated by the amide and ester functional groups, as well as the piperidine (B6355638) ring. The nitrogen atom of the piperidine ring is part of an amide linkage, which significantly influences its basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it less available for protonation or reaction with electrophiles compared to a simple tertiary amine.
The ester group at the 4-position of the piperidine ring is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This carboxylic acid derivative could then serve as a handle for further functionalization. The ethoxyacetyl group on the nitrogen atom also possesses an ether linkage, which is generally stable but could be cleaved under harsh acidic conditions.
Future research in this area could involve:
Kinetic Studies: Detailed kinetic analysis of the hydrolysis of the ester and amide groups under various pH and temperature conditions to quantify their relative stability.
Computational Modeling: Using computational methods to model the electron distribution and steric hindrance around the reactive sites to predict the outcome of various reactions.
Analog Synthesis and Testing: Synthesizing a series of analogs with systematic variations in the N-acyl and ester groups to probe the electronic and steric effects on reactivity.
Integration with Machine Learning for Synthetic Route Prediction
The application of artificial intelligence (AI) and machine learning (ML) in chemical synthesis is a rapidly advancing field that could significantly impact the future study of this compound.
Reaction Condition Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. This could be particularly useful for optimizing the synthesis of this compound, potentially leading to higher yields and purity.
Predicting Novel Properties: While not directly related to synthesis, ML models could also be employed to predict potential biological activities or material properties of this compound based on its structure, guiding the exploration of new applications.
| AI/ML Application | Potential Impact |
| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. |
| Reaction Optimization | Improved reaction yields and reduced waste. |
| Property Prediction | Identification of new potential applications. |
Discovery of Novel Non-Biomedical Applications
While many piperidine derivatives find applications in medicine, there is potential for this compound to be utilized in non-biomedical fields. The presence of both ester and amide functionalities, along with the piperidine scaffold, could impart useful properties for materials science and other areas.
Future research could explore its use as:
A Building Block for Polymers: The ester group could be polymerized, or the piperidine ring could be incorporated into a polymer backbone to create novel materials with unique thermal or mechanical properties.
A Component in Organic Electronics: The specific electronic properties of the molecule could be investigated for potential applications in organic light-emitting diodes (OLEDs) or other electronic devices.
A Ligand in Coordination Chemistry: The oxygen and nitrogen atoms could act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.
Development of Enantioselective Synthesis Methods
The piperidine ring in this compound is achiral. However, the synthesis of chiral derivatives of this compound could be of significant interest, particularly for pharmaceutical applications where stereochemistry is often critical. Future research could focus on developing enantioselective methods to introduce chirality into the piperidine ring or the N-acyl side chain.
This could be achieved through various strategies, including:
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of key synthetic steps.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereoselective formation of the desired product, followed by removal of the auxiliary.
Resolution of Racemates: Separating a racemic mixture of a chiral precursor into its individual enantiomers.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. Exploring the participation of this compound or its precursors in MCRs could lead to the rapid synthesis of novel and complex molecules.
For instance, the precursor, ethyl piperidine-4-carboxylate, could potentially be used in reactions like the Ugi or Passerini reactions .
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Ethyl piperidine-4-carboxylate could serve as the amine component, leading to the formation of complex peptide-like structures.
Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. While the parent compound itself would not directly participate, derivatives of it could be designed to take part in such transformations.
The development of MCRs involving this scaffold would open up new avenues for creating libraries of structurally diverse compounds for high-throughput screening in drug discovery and other fields.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via alkylation or coupling reactions. For example, ethyl piperidine-4-carboxylate derivatives are often functionalized using chloroethyl or ethoxyacetyl groups. A typical approach involves reacting ethyl isonipecotate with 2-ethoxyacetyl chloride in the presence of organic bases (e.g., triethylamine) and solvents like dichloromethane. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural characterization employs:
- NMR : - and -NMR to confirm the piperidine ring, ethoxyacetyl group, and ester functionality. Peaks at δ ~4.1–4.3 ppm (quartet) indicate the ethyl ester, while δ ~3.5–4.0 ppm corresponds to the ethoxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
- FT-IR : Stretching vibrations at ~1730 cm (ester C=O) and ~1650 cm (amide C=O if present) .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
- Methodological Answer : Key properties include:
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
- Stability : Stable at −20°C under inert gas (argon). Monitor degradation via HPLC if stored >6 months.
- LogP : Predicted ~1.5–2.0 (via computational tools like MarvinSketch), indicating moderate lipophilicity for membrane permeability studies .
Advanced Research Questions
Q. How does the 2-ethoxyacetyl substituent influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The ethoxyacetyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attacks (e.g., by amines or hydrazines). Reaction kinetics can be studied using -NMR to track acyl intermediate formation. For example, substituting the ethoxy group with azide (via Staudinger reaction) requires controlled pH (7–8) and anhydrous conditions to prevent hydrolysis .
Q. What strategies resolve contradictions in reported biological activity data for piperidine-4-carboxylate derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity : Validate compound purity (>95%) via HPLC before assays.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For enzyme inhibition, use kinetic assays (e.g., fluorescence polarization) to measure IC under identical buffer conditions .
- Structural Analogues : Compare with Ethyl 1-acetylpiperidine-4-carboxylate (CAS 69001-10-1) to isolate the ethoxyacetyl group’s contribution to activity .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase). The ethoxy group may form hydrogen bonds with catalytic residues (e.g., Tyr337 in AChE).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scalability issues include:
- Racemization : Avoid high temperatures (>40°C) during esterification. Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>98%).
- Catalyst Selection : Opt for immobilized lipases (e.g., CAL-B) for asymmetric synthesis, achieving >90% yield in solvent-free systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
